3,5-Dibenzyloxy terbutalline
Overview
Description
3,5-Dibenzyloxy terbutalline, also known as 3,5-DBOT, is a synthetic compound that is used in a variety of scientific research applications. It is a versatile molecule with a wide range of biochemical and physiological effects, making it an attractive option for use in laboratory experiments.
Scientific Research Applications
Analytical Methods in Pharmacological Research
- Antioxidant Activity Determination Methods : A review of various tests for determining antioxidant activity, which might be relevant for studying the pharmacological effects of compounds like 3,5-Dibenzyloxy terbutaline. These tests include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others based on spectrophotometry and could be applicable for assessing the compound's antioxidant potential (Munteanu & Apetrei, 2021).
Terbutaline and Related Research
- Clinical Use of Terbutaline in Preterm Labor : A literature review on the use of terbutaline sulfate, a beta-mimetic, for arresting or preventing premature labor, highlighting its widespread prescription and safety and effectiveness concerns raised by the FDA (Lam et al., 1998).
- Terbutaline and Autism Spectrum Disorders : Research examining the relationship between beta-agonist drugs like terbutaline and autism, concluding that exposure to beta-agonist drugs during pregnancy does not increase the risk of Autism Spectrum Disorder, which could inform safety profiles of related compounds (Elliott & Morrison, 2013).
Broader Scientific Applications
- Gallic Acid's Anti-inflammatory Properties : While not directly related to 3,5-Dibenzyloxy terbutaline, research on gallic acid's pharmacological activities and molecular mechanisms in inflammatory diseases could offer insights into potential anti-inflammatory research avenues for similar compounds (Bai et al., 2020).
Mechanism of Action
Target of Action
Terbutaline 3,5-Dibenzyl Ether, also known as 3,5-Dibenzyloxy terbutalline, is a derivative of Terbutaline . Terbutaline is a selective beta-2 adrenergic agonist . The primary targets of this compound are the beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle .
Mode of Action
The compound acts on the beta-2 receptors, stimulating the production of cyclic adenosine monophosphate (cAMP) by activating the enzyme adenyl cyclase . This increase in cAMP leads to a decrease in intracellular calcium, which activates protein kinase A and inactivates myosin light-chain kinase . This results in the relaxation of smooth muscle cells .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by Terbutaline 3,5-Dibenzyl Ether leads to a cascade of biochemical reactions. The increase in cAMP levels triggers a series of downstream effects, including the activation of protein kinase A and the inactivation of myosin light-chain kinase . This ultimately leads to the relaxation of smooth muscle cells, particularly in the bronchial, vascular, and uterine tissues .
Pharmacokinetics
The pharmacokinetics of Terbutaline, the parent compound of Terbutaline 3,5-Dibenzyl Ether, has been studied extensively. It has been found that oral administration of Terbutaline results in a linear relationship between plasma concentration and the administered dose . The systemic availability is higher with inhaled administration compared to the oral route . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal .
Result of Action
The primary result of the action of Terbutaline 3,5-Dibenzyl Ether is the relaxation of smooth muscle cells in the bronchial, vascular, and uterine tissues . This leads to the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema .
Action Environment
The action of Terbutaline 3,5-Dibenzyl Ether can be influenced by various environmental factors. For instance, the pharmacokinetics of Terbutaline is altered in conditions of renal failure and premature labor . Moreover, a diurnal variation in the pharmacokinetics of Terbutaline has been observed .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBOZEACKUKEBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614073 | |
Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28924-25-6 | |
Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.